2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile
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Overview
Description
2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile: is an organic compound with a unique bicyclic structure The compound is derived from the norbornane framework, which is a bridged bicyclic hydrocarbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile typically involves the reaction of norbornane derivatives with cyanoethylating agents. One common method includes the use of cyanoethylation reactions where the norbornane derivative is treated with acrylonitrile under basic conditions to introduce the cyanoethyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyanoethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and specific temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted norbornane derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its bicyclic structure can be utilized to create molecules with specific biological activities .
Industry: In material science, the compound is explored for its potential use in the development of new materials with unique properties, such as polymers and resins .
Mechanism of Action
The mechanism by which 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile exerts its effects is primarily through its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in reduction reactions, the nitrile groups are converted to amines, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Norbornane: The parent compound of 2-(2-Cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile, known for its bicyclic structure.
Norbornene: Another derivative of norbornane, used in polymer synthesis.
Norbornadiene: A bicyclic compound with two double bonds, used in organic synthesis.
Uniqueness: this compound is unique due to the presence of both cyanoethyl and dicarbonitrile groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile compound in synthetic chemistry and material science .
Properties
CAS No. |
61757-82-2 |
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Molecular Formula |
C12H13N3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-(2-cyanoethyl)bicyclo[2.2.1]heptane-2,6-dicarbonitrile |
InChI |
InChI=1S/C12H13N3/c13-3-1-2-12(8-15)6-9-4-10(7-14)11(12)5-9/h9-11H,1-2,4-6H2 |
InChI Key |
QLFYHKPYETZLBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C#N)C(C2)(CCC#N)C#N |
Origin of Product |
United States |
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